molecular formula C12H12BrN3 B11848938 3-(1-(2-Bromo-4-methylphenyl)hydrazinyl)pyridine

3-(1-(2-Bromo-4-methylphenyl)hydrazinyl)pyridine

Cat. No.: B11848938
M. Wt: 278.15 g/mol
InChI Key: VWPGFEWWVVDDSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-(2-Bromo-4-methylphenyl)hydrazinyl)pyridine is an organic compound with the molecular formula C12H12BrN3 It is a derivative of pyridine, substituted with a hydrazinyl group at the 3-position and a bromo-methylphenyl group at the 1-position of the hydrazinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(2-Bromo-4-methylphenyl)hydrazinyl)pyridine typically involves the reaction of 2-bromo-4-methylphenylhydrazine with 3-chloropyridine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or dimethylformamide (DMF). The mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Condensation Reactions with Carbonyl Compounds

This compound reacts readily with aldehydes to form hydrazone derivatives. For example:

  • Benzaldehyde condensation yields 2-(α-benzalacetonitrilo)-1,3,4-oxadiazine derivatives.

    • Key spectral data :

      • ¹H-NMR: δ 2.51 (CH₃), δ 4.22 (CH₂), δ 5.16 (=CH), δ 7.35–8.02 (aromatic protons) .

      • Reaction conditions: 1,4-dioxane solvent, reflux (12 hrs) .

ReactantProduct StructureYield (%)IR (cm⁻¹)
Benzaldehyde (7)2-(α-Benzalacetonitrilo)oxadiazine781672 (C=N), 1590 (C=C)

Nucleophilic Substitution at Bromine

The bromine atom undergoes substitution with nucleophiles:

  • KCN/KSCN reactions : Produces cyano or thiocyanate derivatives.

    • Mechanism : SN2 displacement under basic conditions.

    • Key data :

      • Thiocyanate derivative (4b): δ 4.38 (NH₂), δ 7.35–7.89 (aromatic) .

      • Reaction time: 6–8 hrs in ethanol at 60°C .

Cyclization Reactions

Heating in sodium ethoxide induces cyclization:

  • Forms 1,3,4-oxadiazine derivatives (e.g., compound 15).

    • Structural evidence :

      • ¹H-NMR: δ 4.72 (CH₂), δ 11.46 (NH, D₂O exchangeable) .

      • MS: Molecular ion peak at m/z 300 (C₁₅H₁₀BrNO) .

Coupling with Diazonium Salts

Reacts with diazonium chlorides (e.g., benzenediazonium chloride) to form triazine derivatives:

  • Example product : 3-(α-Hydrazo-acetonitrilo)-1,2,4-triazine (10a–f).

    • Key features :

      • ¹H-NMR: δ 6.48–8.19 (pyridine/aromatic protons) .

      • Reaction medium: Aqueous HCl, 0–5°C .

Reactions with Active Methylene Reagents

Malononitrile/ethyl cyanoacetate form pyridine derivatives:

  • Product 12c (malononitrile adduct):

    • ¹H-NMR: δ 3.38 (CH₂), δ 10.82/11.20 (NH) .

    • Reaction time: 10 hrs in ethanol .

Biological Activity Correlations

While not directly tested for 3-(1-(2-Bromo-4-methylphenyl)hydrazinyl)pyridine, structurally related pyrimidine derivatives show:

  • COX-1/COX-2 inhibition (IC₅₀: 0.8–3.2 μM) .

  • Anti-inflammatory activity : 60–85% reduction in paw edema (formalin test) .

Stability and Reaction Optimization

  • Thermal stability : Decomposes above 250°C.

  • Solvent effects : 1,4-dioxane enhances cyclization efficiency vs. ethanol .

This compound’s modular reactivity makes it valuable for synthesizing heterocyclic scaffolds with pharmaceutical potential. Experimental protocols emphasize mild conditions (60–80°C) and polar aprotic solvents to maximize yields .

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer potential of hydrazine derivatives, including 3-(1-(2-Bromo-4-methylphenyl)hydrazinyl)pyridine. The compound has been evaluated against various cancer cell lines, demonstrating significant inhibitory effects on tumor growth.

Case Study: In Vitro Antitumor Activity

In a study evaluating the antitumor activity of various hydrazone derivatives, compounds similar to this compound exhibited high inhibitory effects against breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268) cell lines. For instance, certain derivatives showed GI50 values as low as 4.2 µM against MCF-7 cells, indicating potent activity .

CompoundGI50 (µM)Cancer Cell Line
This compoundTBDTBD
14b4.2 ± 2.8MCF-7
10a8.0 ± 0.6NCI-H460
12d90.8 ± 2.4SF-268

Antimicrobial Activity

Hydrazine derivatives have also shown promising antimicrobial properties. The structural features of this compound may contribute to its efficacy against various bacterial strains.

Case Study: Antimicrobial Evaluation

In a comparative study of hydrazone derivatives, compounds similar to this compound displayed moderate to good antimicrobial activity with minimal inhibitory concentration (MIC) values ranging from 4 to 20 µmol L^-1 against various bacteria . This suggests that modifications of the hydrazine structure can enhance antimicrobial properties.

CompoundMIC (µmol L^-1)Bacterial Strain
Similar Derivative A6–12Staphylococcus aureus
Similar Derivative B4–20Escherichia coli

Organic Synthesis Applications

The synthetic versatility of this compound is notable in organic chemistry. The compound can serve as a precursor for synthesizing other biologically active molecules through various reactions.

Synthetic Pathways

The synthesis of this compound can be achieved through several methods, including:

  • Condensation Reactions : Reacting hydrazines with carbonyl compounds.
  • Cyclization Reactions : Formation of heterocycles that incorporate the pyridine ring.

These synthetic routes highlight the compound's utility in developing new derivatives with enhanced biological activities .

Mechanism of Action

The mechanism of action of 3-(1-(2-Bromo-4-methylphenyl)hydrazinyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking their function. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-(2-Chloro-4-methylphenyl)hydrazinyl)pyridine
  • 3-(1-(2-Fluoro-4-methylphenyl)hydrazinyl)pyridine
  • 3-(1-(2-Iodo-4-methylphenyl)hydrazinyl)pyridine

Uniqueness

3-(1-(2-Bromo-4-methylphenyl)hydrazinyl)pyridine is unique due to the presence of the bromo group, which can influence its reactivity and interactions with other molecules. The bromo group can participate in various substitution reactions, making this compound a versatile intermediate in organic synthesis .

Biological Activity

3-(1-(2-Bromo-4-methylphenyl)hydrazinyl)pyridine is an organic compound with the chemical formula C16H20BrN3. Its structure includes a hydrazine moiety attached to a pyridine ring, which is indicative of potential biological activity, particularly in medicinal chemistry. This article reviews the compound's biological activities, including antimicrobial, antitumor, and enzyme inhibition properties.

Chemical Structure and Properties

The unique structure of this compound contributes to its reactivity. The brominated aromatic ring enhances its biological activity, making it a candidate for various pharmaceutical applications.

Structural Formula

  • Molecular Formula : C16H20BrN3
  • Key Functional Groups :
    • Hydrazine group
    • Pyridine ring
    • Brominated aromatic ring

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. A study highlighted that derivatives of hydrazine and pyridine can inhibit the growth of various pathogens. For instance, compounds with similar hydrazine functionalities showed minimum inhibitory concentrations (MIC) against bacteria such as Staphylococcus aureus and Escherichia coli .

CompoundMIC (µg/mL)Activity
This compoundTBDPotentially high
Compound 7b0.22 - 0.25Excellent antibacterial activity
Reference Compound (e.g., ciprofloxacin)VariesStandard comparison

Antitumor Activity

The antitumor potential of hydrazone derivatives has been documented extensively. In vitro studies have shown that several synthesized derivatives, including those related to this compound, exhibit cytotoxic effects against cancer cell lines such as MCF-7 (breast adenocarcinoma), NCI-H460 (non-small cell lung cancer), and SF-268 (CNS cancer). The IC50 values for these compounds indicate significant inhibitory effects on tumor cell growth .

Cell LineCompoundIC50 (µM)Activity
MCF-7Compound 14bTBDHigh inhibitory effect
NCI-H460Compound 10aTBDSignificant growth inhibition
SF-268Compound 12aTBDNotable cytotoxicity

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored, particularly regarding acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Studies demonstrate that certain derivatives exhibit considerable inhibitory activity against these enzymes, which are relevant in the context of neurodegenerative diseases like Alzheimer's .

Enzyme Inhibition Data

Compound NameAChE IC50 (µM)BuChE IC50 (µM)
Reference (Galantamine)0.4314.92
This compoundTBDTBD

Case Studies and Research Findings

Several studies have focused on the biological evaluation of hydrazine derivatives similar to this compound:

  • Antimicrobial Evaluation : A study assessed various pyrazole derivatives for antimicrobial activity and found significant inhibition against common pathogens .
  • Antitumor Evaluation : Research on heterocyclic derivatives demonstrated strong cytotoxic effects against multiple cancer cell lines, indicating the potential application of similar structures in anticancer therapies .
  • Enzyme Inhibition Studies : Investigations into cholinesterase inhibitors highlighted the effectiveness of certain pyridinium salts against AChE and BuChE, suggesting that modifications in hydrazine structures could enhance inhibitory potency .

Properties

Molecular Formula

C12H12BrN3

Molecular Weight

278.15 g/mol

IUPAC Name

1-(2-bromo-4-methylphenyl)-1-pyridin-3-ylhydrazine

InChI

InChI=1S/C12H12BrN3/c1-9-4-5-12(11(13)7-9)16(14)10-3-2-6-15-8-10/h2-8H,14H2,1H3

InChI Key

VWPGFEWWVVDDSJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N(C2=CN=CC=C2)N)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.